3-ethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
3-ethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures incorporating elements like 4-phenylpiperazine moiety and methoxy- or chloro- substituents have shown significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, indicating a potential application in cardiovascular drug development (Malawska et al., 2002).
Receptor Binding and Antimicrobial Activities
Derivatives synthesized from pyrazolo[1,5-α]pyridine, including modifications with methoxybenzyl groups, have shown binding affinities to dopamine receptors, suggesting their use in designing ligands for neurological disorders (Guca, 2014). Another area of application is in antimicrobial activity, where synthesized pyridine derivatives have shown modest activity against bacteria and fungi, indicating potential in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Properties
Research has also explored the synthesis of compounds for anticancer applications, where derivatives like arylazothiazoles and 1,3,4-thiadiazoles have shown promising activity against colon and liver carcinoma cell lines. This suggests potential application in anticancer drug development (Gomha et al., 2015).
Nootropic and Neuroprotective Effects
Compounds synthesized with a focus on nootropic activity have been tested for their potential to improve cognitive functions, suggesting applications in treating cognitive disorders (Valenta et al., 1994). Similarly, derivatives designed for neuroprotective effects offer insights into developing treatments for neurodegenerative diseases (Zhang Hong-ying, 2012).
Properties
IUPAC Name |
3-ethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-3-28-23(29)21-18(13-19(32-21)16-7-5-4-6-8-16)25-24(28)31-14-20-26-22(27-30-20)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHZDIFSTPOLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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